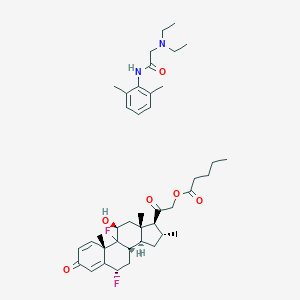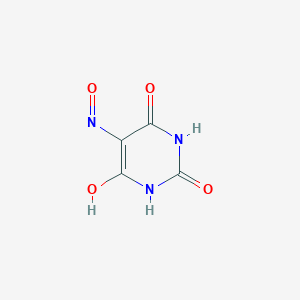
Neriproct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neriproct is a medicinal compound primarily used in the treatment of hemorrhoids. It is a combination of two active ingredients: diflucortolone valerate and lidocaine. Diflucortolone valerate is a potent anti-inflammatory steroid, while lidocaine is a local anesthetic that helps to reduce pain and discomfort.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diflucortolone valerate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of fluorine atoms and the esterification of the steroid with valeric acid. Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine.
Industrial Production Methods
Industrial production of Neriproct involves the large-scale synthesis of its active ingredients, diflucortolone valerate and lidocaine, followed by their combination in a specific ratio to form the final product. The production process ensures the purity and efficacy of the compound, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diflucortolone valerate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert diflucortolone valerate into less active forms.
Substitution: Substitution reactions can occur at the fluorine atoms or the ester group of diflucortolone valerate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of diflucortolone valerate, each with different levels of activity and efficacy.
Scientific Research Applications
Neriproct has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the anti-inflammatory effects of steroids and the analgesic effects of local anesthetics. Research on this compound has provided insights into the treatment of hemorrhoids and other inflammatory conditions. Additionally, it serves as a model compound for studying the combination effects of steroids and anesthetics.
Mechanism of Action
The mechanism of action of Neriproct involves the combined effects of its active ingredients. Diflucortolone valerate exerts its anti-inflammatory effects by inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. Together, these actions help to reduce pain, swelling, and inflammation associated with hemorrhoids.
Comparison with Similar Compounds
Neriproct is unique due to its combination of a potent steroid and a local anesthetic. Similar compounds include:
Scheriproct: Contains prednisolone and cinchocaine.
Proctosedyl: Contains hydrocortisone and cinchocaine.
Posterisan forte: Contains hydrocortisone and escherichia coli lysate.
Borraginol N: Contains prednisolone and lidocaine.
Compared to these compounds, this compound has shown superior efficacy in reducing inflammation and pain in hemorrhoid treatment models .
properties
CAS RN |
117803-69-7 |
|---|---|
Molecular Formula |
C41H58F2N2O6 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
InChI Key |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
synonyms |
Neriproct |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)





![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)